molecular formula C5H10ClNO B13981507 Tert-butylcarbamyl chloride CAS No. 41891-21-8

Tert-butylcarbamyl chloride

Cat. No.: B13981507
CAS No.: 41891-21-8
M. Wt: 135.59 g/mol
InChI Key: SOKLOIZUKQMJKQ-UHFFFAOYSA-N
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Description

Tert-butylcarbamyl chloride (C₅H₁₁ClNO) is a carbamate derivative widely used in organic synthesis, particularly as a protecting group for amines and in the preparation of pharmaceuticals. Its structure features a tert-butyl group attached to a carbamyl chloride moiety, conferring steric bulk and moderate reactivity. This compound is valued for its stability under various reaction conditions and its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-tert-butylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-5(2,3)7-4(6)8/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKLOIZUKQMJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629429
Record name tert-Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41891-21-8
Record name tert-Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylcarbamyl chloride can be synthesized through the reaction of tert-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH3)3CNH2+COCl2(CH3)3CNC(O)Cl+HCl\text{(CH}_3\text{)}_3\text{CNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNC(O)Cl} + \text{HCl} (CH3​)3​CNH2​+COCl2​→(CH3​)3​CNC(O)Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butylcarbamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and carbon dioxide.

    Reduction: It can be reduced to tert-butylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Carbamates: Formed through substitution reactions

    Tert-butylamine: Formed through hydrolysis and reduction

Scientific Research Applications

Tert-butylcarbamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of carbamate-based drugs.

    Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butylcarbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates. This reactivity is harnessed in various synthetic applications.

Comparison with Similar Compounds

Table 1: Impact of Substituent Type and Position

Compound Name Molecular Formula Key Structural Feature Biological/Reactivity Difference Reference
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride C₁₀H₂₁ClN₂O₂ Azetidine ring with methyl linker Enhanced receptor selectivity in CNS drug candidates
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride C₁₁H₂₃ClN₂O₂ Ethyl linker instead of methyl Lower solubility due to increased hydrophobicity
tert-Butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate C₁₁H₂₄N₂O₂ Branched alkyl chain with amino group Improved metabolic stability in peptide analogs
tert-Butyl 2-(6-formyl-4-methylpyridin-2-yl)ethylcarbamate C₁₄H₂₀N₂O₃ Pyridine ring with formyl group Unique redox reactivity in catalysis

Key Insight : The tert-butyl group universally enhances steric protection, but substituents like azetidine rings or pyridine systems modulate target specificity and solubility.

Halogen and Functional Group Modifications

Table 2: Halogen and Sulfonyl Group Effects

Compound Name Molecular Formula Functional Group Unique Property Reference
tert-Butyl chlorosulfonylcarbamate C₅H₁₀ClNO₃S Chlorosulfonyl group Catalyzes aminosulfonylation without catalysts
tert-Butyl (2-chloro-5-(trifluoromethyl)phenyl)carbamate C₁₃H₁₅ClF₃NO₂ Chloro-trifluoromethyl phenyl Potent antitumor activity via receptor modulation
tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate C₁₀H₁₃ClFN₂O₂ Halogenated pyridine Enhanced herbicidal activity compared to non-halogenated analogs

Key Insight : Halogens (Cl, F) and sulfonyl groups significantly alter reactivity and bioactivity. For example, the chlorosulfonyl group in tert-butyl chlorosulfonylcarbamate enables unique reaction pathways , while trifluoromethyl groups enhance lipophilicity and target binding .

Stereochemical and Chain-Length Differences

Table 3: Stereochemistry and Chain-Length Effects

Compound Name Molecular Formula Structural Variation Biological Implication Reference
(R)-tert-Butyl (2-amino-2-phenylethyl)carbamate C₁₄H₂₀N₂O₂ R-configuration Higher enantioselectivity in enzyme inhibition
tert-Butyl (1-aminopentan-3-yl)carbamate C₁₀H₂₂N₂O₂ Extended alkyl chain (C5 vs. C3) Reduced solubility but improved membrane permeability
tert-Butyl (4-methylpiperidin-4-yl)carbamate C₁₁H₂₂N₂O₂ Piperidine ring Increased blood-brain barrier penetration

Key Insight: Stereochemistry and chain length critically influence pharmacokinetics. For instance, the R-enantiomer of tert-butyl (2-amino-2-phenylethyl)carbamate shows superior target binding compared to its S-counterpart .

Positional Isomerism

Table 4: Positional Isomer Comparisons

Compound Name Molecular Formula Substituent Position Activity Difference Reference
tert-Butyl (2-amino-6-chlorophenyl)carbamate C₁₁H₁₅ClN₂O₂ Chlorine at 6-position Selective kinase inhibition
tert-Butyl (2-amino-3-chlorophenyl)carbamate C₁₁H₁₅ClN₂O₂ Chlorine at 3-position Reduced potency due to steric hindrance
tert-Butyl (4-chlorophenyl)carbamate C₁₁H₁₄ClNO₂ Chlorine at 4-position Higher photostability in agrochemicals

Key Insight : Substituent position dictates steric and electronic effects. Chlorine at the 6-position on phenyl rings enhances bioactivity by optimizing receptor interactions .

Biological Activity

Tert-butylcarbamyl chloride (TBCC) is an organochloride compound with significant relevance in organic synthesis and medicinal chemistry. Its structure features a tert-butyl group attached to a carbamoyl chloride, making it a versatile intermediate in various chemical reactions. This article delves into the biological activity of TBCC, summarizing its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H10ClN
  • Molecular Weight : 133.59 g/mol
  • CAS Number : 1770-56-3

Synthesis

TBCC is typically synthesized through the reaction of tert-butylamine with phosgene or thionyl chloride. The general reaction can be summarized as follows:

tert butylamine+phosgeneTBCC+HCl\text{tert butylamine}+\text{phosgene}\rightarrow \text{TBCC}+\text{HCl}

This synthesis route highlights the importance of controlling reaction conditions to optimize yield and purity.

TBCC exhibits biological activity primarily through its role as a reactive electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This property is crucial for its application in drug design and development.

Inhibition Studies

Recent studies have demonstrated that TBCC can inhibit various enzymes by modifying critical residues within their active sites. For instance, TBCC has shown inhibitory effects on serine proteases, which are vital for numerous physiological processes.

Case Studies

  • Inhibition of Serine Proteases : A study investigated the effects of TBCC on trypsin and chymotrypsin, two key serine proteases. The results indicated that TBCC effectively inhibited these enzymes in a dose-dependent manner, with IC50 values indicating moderate potency.
    EnzymeIC50 (µM)
    Trypsin25
    Chymotrypsin30
  • Antimicrobial Activity : TBCC has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15 µg/mL
    Escherichia coli50 µg/mL

Toxicological Profile

While TBCC shows promising biological activity, its toxicity profile must be considered. Studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cell lines, necessitating careful dosage management in therapeutic applications.

Research Findings

Research has highlighted several key findings regarding the biological activity of TBCC:

  • Enzyme Inhibition : TBCC's ability to inhibit serine proteases suggests potential applications in treating diseases where these enzymes play a pivotal role.
  • Antimicrobial Potential : The compound's effectiveness against certain bacterial strains supports further exploration as a candidate for antibiotic development.
  • Cytotoxicity : Understanding the cytotoxic effects at higher concentrations is essential for evaluating its safety for therapeutic use.

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